Benzodepa

Descripción general

Descripción

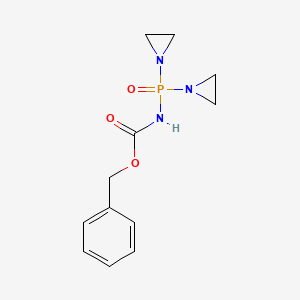

Es conocido por su estructura única, que incluye un grupo bencilo, anillos de aziridina y una porción de fosforilcarbamato

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de BENZODEPA típicamente involucra la reacción de cloroformiato de bencilo con óxido de bis(1-aziridinil)fosfina . La reacción se lleva a cabo bajo condiciones controladas para garantizar la formación del producto deseado. El esquema general de la reacción es el siguiente: [ \text{Cloroformiato de bencilo} + \text{Óxido de bis(1-aziridinil)fosfina} \rightarrow \text{this compound} ]

Métodos de Producción Industrial: La producción industrial de this compound puede involucrar rutas sintéticas similares pero a mayor escala. El proceso requiere un control preciso de las condiciones de reacción, incluyendo temperatura, presión y el uso de solventes y catalizadores apropiados para optimizar el rendimiento y la pureza.

Análisis De Reacciones Químicas

1.1. Condensation Reactions

-

1,5-Benzodiazepines : Synthesized via condensation of o-phenylenediamines (OPDA) with ketones under catalytic conditions.

| Catalyst Weight (mg) | Reaction Time (min) | Yield (%) |

|---|---|---|

| 50 | 60 | 30 |

| 100 | 60 | 50 |

| 150 | 60 | 87 |

| 200 | 60 | 88 |

-

1,4-Benzodiazepines : Formed through electrophilic aromatic substitution of N-substituted anilines or cyclization of o-substituted benzylamines with aziridines . Microwave-assisted methods reduce reaction times .

1.2. Cyclization Processes

-

Ugi Reaction : Facilitates synthesis of 1,4-benzodiazepin-2-ones via multicomponent cyclization, enabling diverse substitutions .

-

Phosphate-Assisted Acylation : One-pot synthesis of 2,3-benzodiazepines using 1-arylpropan-2-ones and carboxylic acids, followed by hydrazine cyclization (Figure 1) .

2.1. Buchwald–Hartwig Coupling

-

Application : Synthesizes 1,5-benzodiazepines via intramolecular C–N bond formation.

2.2. Sonogashira Coupling

-

Three-Component Synthesis : Combines acyl chlorides, terminal alkynes, and benzene-1,2-diamines under microwave irradiation to form substituted BZDs (e.g., compound 9 ) .

3.1. Metabolic Degradation

-

Hepatic Metabolism : BZDs undergo hydrolysis at positions 2 or 5 of the diazepine ring, yielding 2-aminobenzophenone and glycine (excreted in urine) .

3.2. Environmental Degradation

-

UV/H₂O₂ Treatment : Degrades 17 BZDs via hydroxyl radical (·OH) attack, with rate constants ranging from 3.48 × 10⁹ to 2.44 × 10¹⁰ M⁻¹ s⁻¹ .

4.1. Quinazoline Rearrangement

-

Mechanism : Chlorodiazepoxide undergoes intramolecular cyclization via N-oxide intermediates to form diazepam (Scheme 2) .

4.2. Organometallic Derivatives

-

Palladacycles : React with CO to form isoindolo-fused BZDs (Figure 6) .

-

Platinacycles : Derived from diazepam, showing potential for anticancer applications .

Pharmacokinetic Considerations

| Benzodiazepine | Half-Life (h) | Metabolism Pathway |

|---|---|---|

| Diazepam | 20–80 | Oxidation, N-demethylation |

| Midazolam | 1.5–2.5 | Hydroxylation |

| Flurazepam | 40–250* | Dealkylation |

| Alprazolam | 6–15 | Hydroxylation |

*Includes active metabolite desalkylflurazepam .

Analytical Methods

Aplicaciones Científicas De Investigación

Clinical Applications

Benzodepa is utilized across various medical fields due to its efficacy in treating multiple conditions:

- Anxiety Disorders : this compound is effective in managing generalized anxiety disorder and panic disorders by providing rapid relief from acute anxiety symptoms .

- Insomnia : It is commonly prescribed for short-term management of sleep disorders, reducing sleep onset latency and improving overall sleep quality .

- Muscle Spasms : The muscle relaxant properties of this compound make it suitable for treating spasticity resulting from neurological conditions .

- Seizure Disorders : this compound can be employed as an adjunctive therapy in epilepsy management, helping to abort seizure activity effectively .

Pharmacokinetics and Dosage

The pharmacokinetic profile of this compound indicates high lipid solubility, which results in a significant volume of distribution within body tissues. This characteristic necessitates careful dosage considerations, particularly in vulnerable populations such as the elderly or those with liver impairment .

| Parameter | Value |

|---|---|

| Half-life | Varies (typically 6-24 h) |

| Metabolism | Hepatic |

| Excretion | Renal |

Case Study 1: Anxiety Management

A clinical study involving patients with generalized anxiety disorder demonstrated that this compound significantly reduced anxiety levels compared to placebo after four weeks of treatment. Patients reported improved quality of life and decreased anxiety symptoms measured by standardized scales .

Case Study 2: Insomnia Treatment

In a randomized controlled trial focusing on insomnia, participants treated with this compound experienced a marked decrease in sleep latency and an increase in total sleep time compared to those receiving a placebo. The results suggested that this compound is effective for short-term insomnia treatment without severe adverse effects .

Risks and Considerations

While this compound has numerous therapeutic applications, it is not without risks. Long-term use can lead to dependence, tolerance, and withdrawal symptoms upon cessation. Additionally, there are concerns regarding cognitive impairment associated with prolonged benzodiazepine use, including potential increased risk of dementia .

Mecanismo De Acción

El mecanismo de acción de BENZODEPA involucra su interacción con moléculas biológicas a través de sus anillos de aziridina y el grupo fosforilo. Los anillos de aziridina pueden formar enlaces covalentes con sitios nucleofílicos en proteínas y ADN, lo que lleva a entrecruzamiento y posible inhibición de procesos biológicos. El grupo fosforilo puede interactuar con enzimas y otras proteínas, modulando su actividad .

Compuestos Similares:

- Carbamato de bencilo [bis(aziridin-1-il)fosforil]

- Bis(etilenimido)fosforuretano de bencilo

Comparación: this compound es único debido a su combinación específica de anillos de aziridina y una porción de fosforilcarbamato. Esta estructura confiere reactividad química y actividad biológica distintas en comparación con otros compuestos similares. La presencia de anillos de aziridina lo hace particularmente útil en aplicaciones de entrecruzamiento, mientras que el grupo fosforilo proporciona sitios adicionales para la interacción con moléculas biológicas .

Comparación Con Compuestos Similares

- Benzyl [bis(aziridin-1-yl)phosphoryl]carbamate

- Benzyl Bis(ethylenimido)phosphorourethan

Comparison: BENZODEPA is unique due to its specific combination of aziridine rings and a phosphoryl carbamate moiety. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of aziridine rings makes it particularly useful in cross-linking applications, while the phosphoryl group provides additional sites for interaction with biological molecules .

Actividad Biológica

Benzodepa, a compound belonging to the benzodiazepine class, exhibits significant biological activity primarily through its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This article delves into the biological activity of this compound, exploring its pharmacological effects, structure-activity relationships, and relevant case studies.

Benzodiazepines, including this compound, function as positive allosteric modulators of GABA-A receptors. These receptors are crucial for mediating inhibitory neurotransmission in the brain. The binding of this compound enhances GABA's effects, leading to increased chloride ion conductance and subsequent neuronal inhibition. This mechanism underlies the anxiolytic, anticonvulsant, and muscle relaxant properties commonly associated with benzodiazepines .

Structure-Activity Relationship (SAR)

Recent studies have emphasized the importance of structural modifications in determining the biological activity of benzodiazepines. For instance:

- Substituents on the Benzodiazepine Core : Variations in substituents at specific positions on the benzodiazepine core significantly influence receptor affinity and biological effects. Compounds with thienyl or furyl substitutions have shown varying degrees of potency at both central and peripheral benzodiazepine receptors .

- Enantiomeric Differences : The activity of enantiomers can differ markedly; for example, S-enantiomers often exhibit greater affinity for cerebral benzodiazepine receptors compared to their R counterparts .

Pharmacological Effects

This compound has been studied for its various pharmacological effects:

- Anxiolytic Activity : this compound demonstrates significant anxiolytic effects, which are mediated through its action on GABA-A receptors. This effect is particularly pronounced in compounds that exhibit high affinity for the α2 subunit of these receptors .

- Anticonvulsant Properties : The compound has shown efficacy in reducing seizure activity in animal models, reinforcing its potential therapeutic use in epilepsy management .

- Muscle Relaxation : this compound also exhibits muscle relaxant properties, attributed to its action on GABA-A receptors that mediate muscle tone regulation .

Case Studies and Clinical Findings

Several clinical studies have highlighted the implications of benzodiazepine use, including this compound:

- Alzheimer's Disease Risk : A case-control study indicated a significant association between long-term benzodiazepine use and an increased risk of Alzheimer's disease. Patients with cumulative exposures exceeding 180 prescribed daily doses exhibited a notably higher risk compared to controls .

- Prescription Patterns : A retrospective analysis of prescription data revealed that clonazepam was frequently prescribed among benzodiazepines, indicating a trend towards specific compounds based on therapeutic indications such as anxiety and epilepsy .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

benzyl N-[bis(aziridin-1-yl)phosphoryl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N3O3P/c16-12(18-10-11-4-2-1-3-5-11)13-19(17,14-6-7-14)15-8-9-15/h1-5H,6-10H2,(H,13,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFIUCBTYGKMLCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1P(=O)(NC(=O)OCC2=CC=CC=C2)N3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173509 | |

| Record name | Benzodepa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1980-45-6 | |

| Record name | Benzodepa [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001980456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZODEPA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzodepa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZODEPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q30T24YM3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.